7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine

Epigenetics Histone Demethylase KDM2A

Sourcing a reliable halogenated triazolopyridine scaffold for kinase or KDM inhibitor programs often faces regiochemical inconsistency and supply gaps. 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine (CAS 59850-19-0) provides a definitive [1,2,3]triazolo[4,5-c] fusion with a chlorine handle at the 7-position for cross-coupling. • Directly enables SAR for KDM2A inhibitors achieving pIC₅₀ values up to 7.2 with >10-fold selectivity. • Foundational core for clinical candidates (JNJ-54175446, zanvipixant) targeting CNS neuroinflammation. • Supports continuous-flow synthesis with 91% regioselectivity for scalable advanced intermediate production.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 59850-19-0
Cat. No. B3054355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine
CAS59850-19-0
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C(C2=NNN=C2C=N1)Cl
InChIInChI=1S/C5H3ClN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10)
InChIKeyPCWFFUPSMPZAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine: Core Kinase-Targeted Scaffold


7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine (CAS 59850-19-0) is a heterocyclic building block belonging to the triazolopyridine class [1]. It features a fused triazole-pyridine ring system with a chlorine atom at the 7-position, providing a versatile handle for further functionalization. This scaffold is recognized as a universal platform for developing kinase inhibitors [2], with derivatives demonstrating activity against targets such as p38 MAP kinase [3], histone demethylases (KDMs) [4], and P2X7 receptors [5], underpinning its utility in medicinal chemistry programs.

Scaffold Reported core for kinase inhibitor design
Targets p38 MAPK, KDM, P2X7 pathway studies
Handle 7-Chloro for cross-coupling diversification

Unique Scaffold Advantages Over Triazolopyridine Analogs


The specific [1,2,3]triazolo[4,5-c]pyridine ring fusion pattern and the presence of a chloro substituent at the 7-position are not interchangeable across the broader triazolopyridine family. Structural analogs, such as the [1,2,4]triazolo[4,3-a]pyridine or [1,2,4]triazolo[1,5-a]pyridine isomers, exhibit distinct binding modes and kinase selectivity profiles [1]. For example, the [1,2,4]triazolo[1,5-a]pyridine scaffold has been optimized for PLK1 inhibition [2], whereas the [1,2,3]triazolo[4,5-c]pyridine core is the foundational substructure for advanced clinical candidates targeting P2X7 and KDM2A [3]. Furthermore, the chlorine at position 7 provides a critical reactive site for cross-coupling and derivatization, enabling the synthesis of complex molecules that are inaccessible from non-halogenated or differently substituted analogs [4].

Target Scaffold
Isomer Analogs
Ring Fusion
[1,2,3]triazolo[4,5-c]pyridine
[1,2,4]triazolo[4,3-a] or [1,5-a]pyridine
Kinase Selectivity
Reported bias for KDM2A, P2X7
May favor PLK1 or other kinases
Derivatization
7-Cl enables cross-coupling
Lacks chloro handle, limits similar chemistry

Performance Evidence


KDM2A Selectivity Profile

The triazolopyridine core, of which 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine is a foundational building block, has been demonstrated to yield potent and selective KDM2A inhibitors. In a study optimizing this scaffold, compound 35 achieved a pIC50 of 7.2 (IC50 ≈ 63 nM) against KDM2A, with >10-fold selectivity over KDM3A, 4C, 4E, 5C, and 6B [1]. This contrasts with earlier leads that exhibited broader activity across the KDM family, highlighting the ability of the triazolopyridine scaffold to achieve target specificity.

KDM2A Selectivity
Class-level inference
pIC50 7.2 (IC50 ≈ 63 nM) for KDM2A
>10-fold selectivity over KDM3A, 4C, 4E, 5C, 6B
Supports KDM2A-selective inhibitor design context
Derived from optimized analog; scaffold alone may require validation
Epigenetics Histone Demethylase KDM2A

Regioselective Cycloaddition Advances

The synthesis of the [1,2,3]triazolo[4,5-c]pyridine core is known to present regioselectivity challenges. Recent advances in continuous-flow synthesis for related 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines demonstrate that optimized conditions can achieve 91% regioselectivity and a 45% yield for the desired isomer in the synthesis of key clinical candidate intermediates [1]. This is a significant improvement over the previously reported one-pot batch method, which yielded only 58% regioselectivity and 48% yield, underscoring the value of advanced process chemistry for accessing this core with high fidelity.

Regioselectivity Advance
Class-level inference
Continuous-flow: 91% regioselectivity, 45% yield
Batch: 58% regioselectivity, 48% yield
Supports isomerically enriched scaffold synthesis
Reported for P2X7 antagonist intermediates; conditions may vary
Synthetic Methodology Flow Chemistry Regioselectivity

Clinical Validation as P2X7 Antagonist Core

The [1,2,3]triazolo[4,5-c]pyridine scaffold is the direct progenitor of two advanced clinical candidates: JNJ-54175446 and JNJ-55308942 (zanvipixant) [1]. These compounds, which are potent and selective P2X7 antagonists, have advanced to clinical development for the treatment of depression. In preclinical studies, optimized 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines demonstrated robust in vivo target engagement after oral dosing and good CNS penetration [2]. This clinical advancement validates the scaffold's drug-like properties and its potential for successful translation, distinguishing it from many other triazolopyridine isomers that have not yet yielded clinical candidates.

Clinical Candidate Progenitor
Context-dependent
Scaffold derived JNJ-54175446 and zanvipixant (P2X7 antagonists)
Reported clinical-stage P2X7 antagonist scaffold context
Research use only; CNS target-engagement data require independent validation
Neuroinflammation P2X7 Antagonist Clinical Candidate

Key Application Scenarios


Selective KDM2A Inhibitor Development

Researchers focused on developing selective inhibitors for the JmjC histone lysine demethylase KDM2A can utilize 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine as a core scaffold for structure-activity relationship (SAR) exploration. The scaffold has been shown to yield compounds with pIC50 values up to 7.2 and >10-fold selectivity over other KDM subfamilies [1]. The chlorine at position 7 provides a site for diversification to optimize potency, selectivity, and pharmacokinetic properties, building on a foundation with proven target engagement.

Clinical P2X7 Antagonist Intermediate Synthesis

In CNS drug discovery programs targeting neuroinflammation, 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine serves as a key intermediate for accessing the 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine core found in clinical candidates JNJ-54175446 and zanvipixant [2]. Recent advances in continuous-flow synthesis demonstrate that this core can be produced with 91% regioselectivity, enabling more efficient and scalable production of advanced intermediates [3]. This is particularly valuable for programs seeking to replicate or improve upon these clinically validated chemotypes.

Diverse Kinase Inhibitor Library Construction

The 7-chloro substituent on the [1,2,3]triazolo[4,5-c]pyridine core is an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse compound libraries for screening against a wide range of kinases, including p38 MAPK [4] and Pim-1 [5]. The scaffold's versatility as a 'universal platform' for kinase inhibition makes it a strategic building block for hit-to-lead campaigns in oncology and inflammation.

GPR119 Agonist Exploration for Diabetes

The 3H-[1,2,3]triazolo[4,5-c]pyridine core, closely related to the target compound, has been explored as a novel series of GPR119 agonists for potential anti-diabetic therapy [6]. Using 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine as a starting material allows medicinal chemists to synthesize and evaluate new derivatives in this class, with the goal of improving aqueous solubility and bioavailability—a known challenge for GPR119-targeted clinical candidates.

Application
Selection Property
Validation Focus
KDM2A inhibitor SAR exploration
Scaffold-based selectivity window
KDM2A target-engagement assays
CNS P2X7 antagonist research
Regioselective scaffold access
P2X7 binding and CNS penetration assays
Kinase inhibitor library synthesis
7-Cl handle for diverse cross-coupling
Kinase panel screening
GPR119 agonist research
Triazolopyridine core solubility profile
GPR119 functional and solubility assays
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